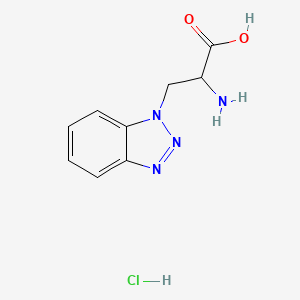
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) is a chemical compound with the molecular formula C16H18F6N2O5 It is known for its unique structure, which includes a cyclopropyl group, a pyrrolidin-3-yloxy group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the pyridine ring.
Formation of the Bis(trifluoroaceticacid) Salt: The final step involves the formation of the bis(trifluoroaceticacid) salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidin-3-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine
Uniqueness
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine,bis(trifluoroaceticacid) is unique due to the presence of the bis(trifluoroaceticacid) salt, which can enhance its solubility and stability. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H18F6N2O5 |
|---|---|
Peso molecular |
432.31 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-pyrrolidin-3-yloxypyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N2O.2C2HF3O2/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11;2*3-2(4,5)1(6)7/h3-4,7,9,11,13H,1-2,5-6,8H2;2*(H,6,7) |
Clave InChI |
QDFYXRABPOMHEC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(C=C2)OC3CCNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)


![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)




![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)

![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
